molecular formula C22H23ClN2 B1237560 Astrazon Orange G CAS No. 3056-93-7

Astrazon Orange G

Cat. No.: B1237560
CAS No.: 3056-93-7
M. Wt: 350.9 g/mol
InChI Key: ZOMLUNRKXJYKPD-UHFFFAOYSA-N
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Description

Astrazon Orange G, also known as this compound, is a useful research compound. Its molecular formula is C22H23ClN2 and its molecular weight is 350.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Extraction Techniques in Food Analysis

A study by Zhu et al. (2017) developed an ultrasonic-assisted extraction method using choline chloride/hydrogen bond donor (ChCl/HBD) deep eutectic solvents for extracting Astrazon Orange G (AOG) in food samples. The study optimized parameters like extraction time, sample/solvent ratio, and temperature, establishing the potential of these solvents in extracting AOG from foods (Zhu et al., 2017).

Photophysics and Material Science

A 2015 study focused on the cationic cyanine dye Astrazon Orange-R, related to this compound, exploring its photophysical properties through spectroscopic and theoretical investigation. The research highlighted how solvent viscosity affects the relaxation of excited states of the dye, contributing to understanding its photophysics (Ley et al., 2015).

Photofading and Ultraviolet Absorbers

In 1980, Suzuki et al. researched the photofading rate of this compound in the presence of polymers with ultraviolet absorption groups. This study provided insights into how certain ultraviolet absorbers affect the photofading rate of AOG, offering valuable information for materials science and dye chemistry (Suzuki et al., 1980).

Environmental Impact and Waste Water Treatment

Falil et al. (2016) investigated the use of Moroccan phosphate rock as an adsorbent for AOG in wastewater treatment. The study characterized the rock and examined its kinetics and adsorption isotherms, showing high dye removal yield, which underscores the environmental applications of AOG removal from wastewater (Falil et al., 2016).

Interaction with Synthetic Phyllosilicate

Ley et al. (2017) studied the interaction of Astrazon Orange R with synthetic phyllosilicate Laponite, forming hybrid materials. This interaction modified the photophysical properties of the dye, preventing ultrafast isomerization and creating long-lived emissive clay-dye hybrid complexes, relevant for developing photoinitiating systems in polymer materials (Ley et al., 2017).

Analysis in Foodstuffs

A study by Wang Jing (2011) applied HPLC to determine this compound along with other dyestuffs in foodstuffs. The research provided a methodological framework for detecting AOG in food products, contributing to food safety and regulatory compliance (Wang Jing, 2011).

Photopolymerization in Material Science

Ley et al. (2016) showed the relationship between the photopolymerization efficiency and the isomerization process of Astrazon Orange dyes in the excited states. The study’s findings have implications for photopolymerization processes in material science, emphasizing the dye's role in these reactions (Ley et al., 2016).

Mechanism of Action

The mechanism of action of Astrazon Orange G primarily involves its use as a dye. It is used to stain specific types of cells or tissues, allowing researchers to visualize their structure and distribution within a sample.

Safety and Hazards

Astrazon Orange G is harmful in contact with skin and if inhaled. It causes skin irritation and serious eye irritation. Therefore, it’s important to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Biochemical Analysis

Biochemical Properties

Astrazon Orange G plays a significant role in biochemical reactions, particularly in staining protocols. It interacts with various biomolecules, including proteins and nucleic acids, through electrostatic interactions. The positively charged dye binds to negatively charged biomolecules, effectively highlighting them for visualization and analysis. This binding does not typically alter the biological function of the target molecule.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to bind to cellular components, thereby aiding in the visualization of cellular structures during microscopic analysis . The dye’s interaction with cellular proteins and nucleic acids can provide insights into cell function and morphology.

Molecular Mechanism

The mechanism of action of this compound relies on its electrostatic interactions with biomolecules. The dye’s positively charged molecules bind to negatively charged biomolecules, such as nucleic acids and proteins, without significantly altering their biological functions. This binding facilitates the visualization of these biomolecules under a microscope, making it a valuable tool in histological and hematological studies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The dye is relatively stable at room temperature, but its effectiveness can degrade over extended periods . Long-term studies have shown that while the dye remains effective for staining purposes, its intensity may diminish, necessitating fresh preparations for consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the dye effectively stains target tissues without causing significant adverse effects. At higher doses, there may be toxic or adverse effects, including potential irritation or toxicity to the tissues . It is crucial to determine the optimal dosage to balance staining efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cellular enzymes and cofactors. The dye’s binding to these biomolecules can influence metabolic flux and metabolite levels, providing insights into cellular metabolism . Detailed studies on the specific metabolic pathways affected by this compound are limited.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the dye’s localization to specific cellular compartments, enhancing its staining efficacy . The distribution of the dye within tissues can provide valuable information on tissue structure and function.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting cellular components such as the nucleus and cytoplasm. The dye’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This targeted localization enhances the visualization of cellular structures during microscopic analysis.

Properties

IUPAC Name

1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2.ClH/c1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;/h5-14H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMLUNRKXJYKPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3056-93-7
Record name C.I. Basic Orange 21
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3056-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Basic Orange 21
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-ylidene)ethylidene]-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,3-trimethyl-2-[(2-methyl-3H-indol-3-ylidene)ethylidene]indoline monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.356
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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